REACTION_CXSMILES
|
N.C([O-])(=O)/C=C\C([O-])=O.[NH4+].[NH4+].[NH2:12][CH:13]([C:18]([O-:20])=[O:19])[CH2:14][C:15]([O-:17])=[O:16].[NH4+].[NH4+].N[C@H](C(O)=O)CC(O)=O.Cl>>[NH2:12][CH:13]([C:18]([OH:20])=[O:19])[CH2:14][C:15]([OH:17])=[O:16] |f:1.2.3,4.5.6|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)[O-])(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
diammonium D,L-aspartate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction vessel
|
Type
|
CUSTOM
|
Details
|
The autoclave was sealed
|
Type
|
CUSTOM
|
Details
|
The gas inlet valve was then closed
|
Type
|
TEMPERATURE
|
Details
|
The autoclave was thereafter heated to about 140-150 degrees C
|
Type
|
WAIT
|
Details
|
over a period of 40 minutes
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
maintained in this temperature range for an additional 50 minutes
|
Duration
|
50 min
|
Type
|
WAIT
|
Details
|
The pressure within the reaction vessel rose from about 114 psig to about 700 psig during this heating period
|
Type
|
CUSTOM
|
Details
|
After the temperature of about 140-150 degrees C
|
Type
|
TEMPERATURE
|
Details
|
and the autogenous pressure had been maintained for 50 minutes
|
Duration
|
50 min
|
Type
|
CUSTOM
|
Details
|
the contents of the reactor were expelled into a second vessel at ambient pressure
|
Reaction Time |
30 min |
Name
|
D,L-aspartic acid
|
Type
|
product
|
Smiles
|
NC(CC(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N.C([O-])(=O)/C=C\C([O-])=O.[NH4+].[NH4+].[NH2:12][CH:13]([C:18]([O-:20])=[O:19])[CH2:14][C:15]([O-:17])=[O:16].[NH4+].[NH4+].N[C@H](C(O)=O)CC(O)=O.Cl>>[NH2:12][CH:13]([C:18]([OH:20])=[O:19])[CH2:14][C:15]([OH:17])=[O:16] |f:1.2.3,4.5.6|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)[O-])(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
diammonium D,L-aspartate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction vessel
|
Type
|
CUSTOM
|
Details
|
The autoclave was sealed
|
Type
|
CUSTOM
|
Details
|
The gas inlet valve was then closed
|
Type
|
TEMPERATURE
|
Details
|
The autoclave was thereafter heated to about 140-150 degrees C
|
Type
|
WAIT
|
Details
|
over a period of 40 minutes
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
maintained in this temperature range for an additional 50 minutes
|
Duration
|
50 min
|
Type
|
WAIT
|
Details
|
The pressure within the reaction vessel rose from about 114 psig to about 700 psig during this heating period
|
Type
|
CUSTOM
|
Details
|
After the temperature of about 140-150 degrees C
|
Type
|
TEMPERATURE
|
Details
|
and the autogenous pressure had been maintained for 50 minutes
|
Duration
|
50 min
|
Type
|
CUSTOM
|
Details
|
the contents of the reactor were expelled into a second vessel at ambient pressure
|
Reaction Time |
30 min |
Name
|
D,L-aspartic acid
|
Type
|
product
|
Smiles
|
NC(CC(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N.C([O-])(=O)/C=C\C([O-])=O.[NH4+].[NH4+].[NH2:12][CH:13]([C:18]([O-:20])=[O:19])[CH2:14][C:15]([O-:17])=[O:16].[NH4+].[NH4+].N[C@H](C(O)=O)CC(O)=O.Cl>>[NH2:12][CH:13]([C:18]([OH:20])=[O:19])[CH2:14][C:15]([OH:17])=[O:16] |f:1.2.3,4.5.6|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)[O-])(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
diammonium D,L-aspartate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction vessel
|
Type
|
CUSTOM
|
Details
|
The autoclave was sealed
|
Type
|
CUSTOM
|
Details
|
The gas inlet valve was then closed
|
Type
|
TEMPERATURE
|
Details
|
The autoclave was thereafter heated to about 140-150 degrees C
|
Type
|
WAIT
|
Details
|
over a period of 40 minutes
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
maintained in this temperature range for an additional 50 minutes
|
Duration
|
50 min
|
Type
|
WAIT
|
Details
|
The pressure within the reaction vessel rose from about 114 psig to about 700 psig during this heating period
|
Type
|
CUSTOM
|
Details
|
After the temperature of about 140-150 degrees C
|
Type
|
TEMPERATURE
|
Details
|
and the autogenous pressure had been maintained for 50 minutes
|
Duration
|
50 min
|
Type
|
CUSTOM
|
Details
|
the contents of the reactor were expelled into a second vessel at ambient pressure
|
Reaction Time |
30 min |
Name
|
D,L-aspartic acid
|
Type
|
product
|
Smiles
|
NC(CC(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |